molecular formula C10H9N3 B2413796 4-(2-Cyanoethylamino)benzonitrile CAS No. 1152546-51-4

4-(2-Cyanoethylamino)benzonitrile

Cat. No.: B2413796
CAS No.: 1152546-51-4
M. Wt: 171.203
InChI Key: RZBNTVICQQJVQH-UHFFFAOYSA-N
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Description

4-(2-Cyanoethylamino)benzonitrile (CAS 1152546-51-4) is a synthetic organic compound with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . This benzonitrile derivative is supplied for research use only and is not intended for diagnostic, therapeutic, or personal applications. As a versatile chemical building block, this compound is characterized by the presence of two nitrile functional groups and a secondary amine, a structure that offers multiple sites for further chemical modification and derivatization . Its molecular structure makes it a valuable intermediate in organic synthesis, particularly in the development of more complex nitrogen-containing heterocycles. Researchers may employ it in the synthesis of potential pharmaceutical candidates, such as piperazinone derivatives, which have been investigated for their therapeutic potential as antithrombotic agents . The compound can also serve as a precursor in material science for the creation of specialized polymers or ligands. Handling should be conducted in accordance with good laboratory practices, and researchers are advised to consult the safety data sheet (SDS) for proper hazard identification and precautionary statements prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyanoethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,13H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBNTVICQQJVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152546-51-4
Record name 4-[(2-cyanoethyl)amino]benzonitrile
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Advanced Synthetic Methodologies for 4 2 Cyanoethylamino Benzonitrile and Its Analogs

Strategies for the Preparation of 4-(2-Cyanoethylamino)benzonitrile

The creation of the target molecule from its precursors can be achieved through several effective synthetic routes. The choice of strategy often depends on the desired purity, yield, and the availability of starting materials.

The formation of this compound is fundamentally an amination reaction, specifically an N-alkylation process. In this context, the amino group of a precursor like 4-aminobenzonitrile (B131773) acts as a nucleophile. One common method is the SN2 alkylation, where the amine attacks an alkyl halide. libretexts.org For instance, reacting 4-aminobenzonitrile with a suitable 3-carbon alkyl halide containing a cyano group, such as 3-bromopropanenitrile, leads to the formation of the desired product. researchgate.net This reaction involves the displacement of the halide by the amino group, forming a new carbon-nitrogen bond. libretexts.org

Another powerful technique is reductive amination. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.orgyoutube.comyoutube.com While not a direct route from 4-aminobenzonitrile, this strategy can be employed to synthesize various amine derivatives. libretexts.org

A highly efficient and widely used method for cyanoethylation is the Michael addition, also known as conjugate addition. masterorganicchemistry.com This reaction is particularly effective for adding a cyanoethyl group to an amine. The process involves the addition of a nucleophile, in this case, the primary or secondary amine of a benzonitrile (B105546) derivative, to an α,β-unsaturated nitrile, with acrylonitrile (B1666552) being the most common reagent for this purpose. masterorganicchemistry.comyoutube.com

The mechanism involves the amine attacking the β-carbon of the acrylonitrile double bond. youtube.comyoutube.com This aza-Michael reaction is driven by the formation of a stable C-N single bond. masterorganicchemistry.com Research has shown that aminobenzonitriles can readily participate in aza-Michael additions, confirming the viability of this pathway. cardiff.ac.uk The reaction typically proceeds under basic conditions, which help to deprotonate the amine, increasing its nucleophilicity. cardiff.ac.uk

A significant challenge in the synthesis of this compound is preventing over-alkylation, where the secondary amine product reacts further to form a tertiary amine. libretexts.org Achieving selective mono-N-alkylation is crucial for maximizing the yield of the desired product. Research into the synthesis of analogous compounds, such as 2-(cyanoethylamino)benzonitriles, has shown that the choice of base and solvent is critical for optimizing selectivity. researchgate.net

In a study on the reaction of substituted anthranilonitriles with 3-bromopropanenitrile, various bases were tested to achieve the best yields for mono-N-alkylation. The results indicated that potassium tert-butoxide (t-BuOK) in anhydrous dimethylformamide (DMF) provided superior results compared to other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.net The steric hindrance of the t-BuOK base may play a role in favoring the mono-alkylation product. researchgate.net

Table 1: Optimization of Base for Selective Mono-N-Alkylation of 2-Aminobenzonitrile with 3-Bromopropanenitrile

Entry Base Solvent Yield of Mono-N-Alkylated Product (%)
1 K₂CO₃ DMF 35
2 NaH DMF 55
3 t-BuOK DMF 75
4 t-BuOK THF 60

Data derived from a study on analogous 2-substituted compounds. researchgate.net

Precursor Compounds and Starting Materials in Synthetic Pathways

The selection of appropriate starting materials is foundational to the successful synthesis of this compound and its analogs. The structure of the precursor directly dictates the final product.

Substituted anthranilonitriles (2-aminobenzonitriles) are valuable precursors for synthesizing a range of this compound analogs. researchgate.net These starting materials allow for the introduction of various functional groups onto the benzene (B151609) ring, enabling the creation of a library of related compounds. A convenient approach involves reacting these substituted anthranilonitriles with a cyanoethylating agent. researchgate.net

Research has demonstrated the successful synthesis of various 2-(cyanoethylamino)benzonitrile analogs from anthranilonitriles bearing both electron-donating and electron-withdrawing groups. researchgate.net This versatility highlights the robustness of the synthetic methodology.

Table 2: Synthesis of 2-(Cyanoethylamino)benzonitrile Analogs from Substituted Anthranilonitriles

Entry Substituent on Anthranilonitrile Product Yield (%)
1 None 2-(2-Cyanoethylamino)benzonitrile 75
2 4-Methyl 2-(2-Cyanoethylamino)-4-methylbenzonitrile 78
3 5-Methyl 2-(2-Cyanoethylamino)-5-methylbenzonitrile 80
4 5-Fluoro 5-Fluoro-2-(2-cyanoethylamino)benzonitrile 70

Reaction conditions typically involve t-BuOK as a base in anhydrous DMF at room temperature. researchgate.net

3-Bromopropanenitrile serves as a key reagent in the cyanoethylation of aminobenzonitriles via the N-alkylation pathway. researchgate.net In this reaction, it functions as an electrophile. The bromine atom, being a good leaving group, is displaced by the nucleophilic amino group of the benzonitrile derivative. This SN2 reaction results in the direct formation of the cyanoethylamino linkage. libretexts.orgresearchgate.net The use of 3-bromopropanenitrile offers a direct and controlled method for introducing the 2-cyanoethyl group onto the nitrogen atom. researchgate.net

Novel Synthetic Routes and Green Chemistry Approaches

The pursuit of more sustainable chemical manufacturing has spurred the development of innovative synthetic methodologies for a wide array of organic compounds, including this compound and its analogs. These modern approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key areas of advancement include the use of alternative energy sources like microwave irradiation and ultrasound, the application of environmentally benign solvents and catalysts such as ionic liquids, and the development of highly efficient one-pot and photocatalytic reactions.

The foundational reaction for synthesizing this compound is the cyanoethylation of 4-aminobenzonitrile with acrylonitrile. wikipedia.org This process involves the addition of the amino group to the activated double bond of acrylonitrile, typically catalyzed by a base. wikipedia.org While effective, traditional methods often involve prolonged reaction times and the use of volatile organic solvents.

Recent research has focused on intensifying this process through novel techniques. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com Although specific data for the microwave-assisted synthesis of this compound is not extensively published, the successful application of this technology to the synthesis of various nitrile-containing heterocyclic compounds suggests its high potential in this area. researchgate.netnih.gov

Similarly, ultrasound-assisted synthesis has been shown to be an effective green chemistry tool. nih.govnanobioletters.com Sonication can enhance mass transfer and accelerate reaction rates, often under milder conditions and in aqueous media, thereby reducing the reliance on harsh organic solvents. nanobioletters.comresearchgate.net The synthesis of various amino-cyano functionalized compounds has been successfully demonstrated using ultrasound, indicating its applicability to the cyanoethylation of aminobenzonitriles. nih.govresearchgate.net

The use of ionic liquids (ILs) as both solvents and catalysts represents another significant advancement in the green synthesis of benzonitrile derivatives. researchgate.netrsc.orgrsc.orgsemanticscholar.org Ionic liquids are non-volatile and can be designed to have specific catalytic properties, offering a recyclable and environmentally friendlier alternative to traditional solvent and catalyst systems. researchgate.netrsc.orgrsc.orgsemanticscholar.org For example, a novel green synthetic route for benzonitrile has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase separator, simplifying the purification process and allowing for direct recycling of the ionic liquid. researchgate.netrsc.orgrsc.org

Photocatalysis offers a promising avenue for the synthesis of aminonitriles under mild and environmentally benign conditions. nih.govacs.orgorganic-chemistry.org These reactions utilize light energy to drive chemical transformations, often employing readily available and non-toxic catalysts. nih.govacs.org For instance, photocatalytic Strecker-type reactions have been established for the synthesis of primary α-aminonitriles, showcasing the potential of light-driven chemistry in this field. nih.govacs.org

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., ball milling), provides a solvent-free or low-solvent approach to chemical synthesis. nih.govacs.orgnih.gov This technique can lead to the formation of products with high efficiency and minimal waste generation. The mechanochemical synthesis of primary amides and other nitrogen-containing compounds demonstrates the potential of this method for the clean production of nitrile derivatives. nih.govnih.gov

Finally, the development of one-pot syntheses is a cornerstone of green chemistry, as it reduces the number of reaction and purification steps, thereby saving time, resources, and minimizing waste. ajol.infonih.govcardiff.ac.uk The synthesis of various substituted benzonitriles and related heterocycles has been achieved through efficient one-pot procedures, suggesting that a similar strategy could be effectively applied to the production of this compound. ajol.infonih.govcardiff.ac.uk

While direct and detailed research findings for the application of all these novel methods to the specific synthesis of this compound are still emerging, the successful implementation of these green and innovative approaches for analogous compounds provides a strong foundation and a clear direction for future research and process development. The table below summarizes the potential application of these novel methodologies to the synthesis of this compound based on findings for related compounds.

Interactive Data Table: Comparison of Synthetic Methodologies for Benzonitrile Derivatives

MethodologyKey AdvantagesTypical Reagents/Conditions for AnalogsPotential for this compound Synthesis
Microwave-Assisted Synthesis Rapid reaction times, higher yields, cleaner products. nih.govAromatic aldehydes, malononitrile, ammonium (B1175870) acetate, solvent-free. researchgate.netHigh potential for accelerating the cyanoethylation of 4-aminobenzonitrile.
Ultrasound-Assisted Synthesis Milder reaction conditions, use of aqueous media, enhanced rates. nih.govnanobioletters.comAldehydes, ethyl acetoacetate, malononitrile, morpholine, water. nanobioletters.comPromising for a greener synthesis in aqueous or ethanolic systems.
Ionic Liquid Catalysis Recyclable catalyst/solvent, reduced waste, simplified purification. researchgate.netrsc.orgBenzaldehyde, hydroxylamine-ionic liquid salt, paraxylene. researchgate.netrsc.orgCould offer a highly sustainable route with catalyst and solvent recycling.
Photocatalysis Mild conditions, use of light energy, non-toxic catalysts. nih.govacs.orgOxime ethers, TMSCN, photocatalyst. nih.govacs.orgPotential for a novel, light-driven synthesis pathway.
Mechanochemistry Solvent-free or low-solvent, high efficiency, minimal waste. nih.govacs.orgEsters, calcium nitride, ethanol (B145695) (small amount). nih.govCould enable a solid-state, environmentally friendly synthesis.
One-Pot Synthesis Reduced steps, time and resource efficient, less waste. ajol.infocardiff.ac.ukYnones, 2-aminobenzonitriles, base, DMSO. cardiff.ac.ukA one-pot reaction of 4-aminobenzonitrile and acrylonitrile is highly feasible.

Elucidating Chemical Reactivity and Transformation Mechanisms of 4 2 Cyanoethylamino Benzonitrile

Reaction Pathways of the Nitrile Functional Group

The molecule possesses two distinct nitrile groups: an aromatic nitrile directly attached to the benzene (B151609) ring and an aliphatic nitrile at the terminus of the ethyl chain. The aromatic nitrile is generally less reactive due to the electron-withdrawing nature of the phenyl ring, while the aliphatic nitrile exhibits typical reactivity. The carbon atom in a nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

The polarized carbon-nitrogen triple bond in nitriles readily undergoes nucleophilic addition, a reaction analogous to nucleophilic additions to carbonyl groups. chemistrysteps.comopenstax.org This reactivity allows for the conversion of the nitrile group into various other functional groups.

Common nucleophilic addition reactions applicable to the nitrile groups in 4-(2-Cyanoethylamino)benzonitrile include:

Addition of Grignard Reagents: Reaction with organometallic reagents like Grignard reagents (R-MgX) leads to the formation of an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org This provides a pathway to introduce new carbon-carbon bonds at the site of the nitrile group.

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile group, ultimately leading to the formation of ketones after hydrolysis.

Addition of Hydride: Nucleophilic addition of a hydride ion (H⁻), typically from a reducing agent, is a key step in the reduction of nitriles. libretexts.orglibretexts.org

The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the C≡N triple bond, forming an sp²-hybridized imine anion. openstax.org This intermediate can then be protonated or undergo further reactions.

Table 1: Examples of Nucleophilic Addition Reactions on Nitriles

NucleophileReagent ExampleIntermediateFinal Product (after hydrolysis)
Hydride IonLithium Aluminum Hydride (LiAlH₄)Imine AnionPrimary Amine
CarbanionGrignard Reagent (R-MgX)Imine Anion SaltKetone
Hydroxide (B78521) IonSodium Hydroxide (NaOH)Imidate AnionCarboxylic Acid (as salt)
Water (acid-catalyzed)H₂O / H⁺Imidic AcidCarboxylic Acid

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed. libretexts.orgopenstax.org

Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid, such as hydrochloric acid, protonates the nitrogen atom, which activates the nitrile carbon towards nucleophilic attack by water. chemistrysteps.com This forms an imidic acid intermediate that tautomerizes to an amide. Continued heating hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide solution, involves the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting imine anion is protonated by water to form an amide, which is then hydrolyzed to a carboxylate salt and ammonia. openstax.orglibretexts.org Acidification of the final solution is necessary to obtain the free carboxylic acid. libretexts.org Studies on benzonitrile (B105546) herbicides have shown that microorganisms can also achieve this transformation using nitrilase enzymes. nih.gov

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of nitriles. The reaction involves two successive nucleophilic additions of hydride ions to the nitrile carbon. libretexts.orglibretexts.org The initial addition forms an imine anion, which is further reduced to a dianion. openstax.org An aqueous workup then protonates the dianion to yield the primary amine. libretexts.orgopenstax.org Applying this to this compound would be expected to convert both nitrile groups into aminomethyl groups.

Reactivity of the Amino Functional Group

The secondary amino group in this compound is nucleophilic and can participate in a variety of reactions common to secondary arylamines.

The hydrogen atom on the secondary amine can be substituted through reactions with electrophiles.

Alkylation: The amino group can be alkylated by reacting it with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. The existence of compounds like 4-[2-Cyanoethyl(methyl)amino]benzonitrile and 4-[(2-Cyanoethyl)ethylamino]benzonitrile in chemical databases suggests that such N-alkylation reactions are feasible. nih.govnih.gov

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would lead to the formation of an N-acyl derivative (an amide). This is a common method for protecting amino groups or for synthesizing more complex molecules.

Table 2: Potential N-Substitution Products of this compound

Reaction TypeReagent ExampleProduct ClassSpecific Example
N-AlkylationMethyl Iodide (CH₃I)Tertiary Amine4-[2-Cyanoethyl(methyl)amino]benzonitrile nih.gov
N-AlkylationEthyl Bromide (CH₃CH₂Br)Tertiary Amine4-[(2-Cyanoethyl)ethylamino]benzonitrile nih.gov
N-AcylationAcetyl Chloride (CH₃COCl)N-Aryl AmideN-Acetyl-4-(2-cyanoethylamino)benzonitrile

Azo compounds are characterized by the R−N=N−R' functional group. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. nih.govresearchgate.net

Since this compound is a secondary amine, it cannot be directly diazotized to form a stable diazonium salt. However, secondary aromatic amines are known to react with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form N-nitrosoamines. These N-nitrosoamines can, under certain conditions, rearrange to form C-nitroso compounds, which could then potentially be involved in further transformations.

The direct involvement of the secondary amino group in forming a diazenyl (azo) linkage would require a different synthetic strategy, possibly involving oxidation or coupling with a different nitrogen-containing species. For instance, methods exist for coupling nitrobenzenes to form azo linkages using reducing agents. google.com

Intramolecular Cyclization Reactions and Heterocyclic Formation

The structure of this compound, featuring nucleophilic and electrophilic centers in proximity, presents opportunities for intramolecular cyclization to form various heterocyclic systems. Such reactions are valuable for the synthesis of complex molecules with potential biological activity. cuny.edu

Quinoline (B57606) and Isoquinoline Formation: The reaction of 2-aminobenzonitriles with ynones is a known method for synthesizing substituted 4-aminoquinolines. cardiff.ac.uk This proceeds via an initial aza-Michael addition followed by an intramolecular cyclization where the amino group attacks the nitrile carbon. While the amino group in this compound is not ortho to the nitrile, the potential for cyclization involving the cyanoethyl side chain and the aromatic ring exists. For example, domino nucleophilic addition/intramolecular cyclization reactions of related benzonitriles with amines are used to construct 1-aminoisoquinolines. cuny.edu

Imidazole (B134444) and Oxazole (B20620) Formation: Studies on N,N-disubstituted cyanamides have shown that intramolecular cyclization between a cyano group and a nearby carbonyl or ester group can lead to the formation of imidazole and oxazole rings. nih.gov This highlights the versatility of the nitrile group as an electrophile in ring-forming reactions.

Cyclization involving the Cyanoethyl Group: The cyanoethyl group itself can participate in cyclization. For instance, under appropriate conditions, the amino group could potentially attack the aliphatic nitrile, leading to a six-membered heterocyclic ring. Alternatively, cyclization could occur between the cyanoethyl chain and the aromatic ring, a process that might be facilitated by activating the ring or the chain. Research has demonstrated the intramolecular cyclization of β-diketiminates containing an N-benzonitrile moiety to form aminoquinoline derivatives. rsc.org

These cyclization pathways underscore the potential of this compound as a precursor for a variety of nitrogen-containing heterocyclic compounds.

Thorpe-Ziegler Cyclization Processes

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed self-condensation of nitriles. wikipedia.orgsynarchive.com In the case of dinitriles like this compound, this reaction leads to the formation of a cyclic α-cyanoenamine, which is a precursor to a cyclic ketone after acidic hydrolysis. wikipedia.org The general mechanism, which has been elucidated through both experimental and computational studies, involves several key steps. mdpi.com

The process is initiated by a strong base, which abstracts a proton from the α-carbon to one of the nitrile groups (in this case, the ethyl nitrile). This deprotonation forms a highly reactive carbanion. mdpi.com This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group (the benzonitrile) within the same molecule. mdpi.com This intramolecular nucleophilic attack results in the formation of a cyclic imine anion intermediate. A subsequent proton exchange neutralizes the imine and regenerates the catalyst. mdpi.com Finally, the cyclic imine undergoes tautomerization to form the more stable cyclic β-enaminonitrile. mdpi.com

Research has demonstrated the successful application of the Thorpe-Ziegler cyclization to N-unprotected 2-(cyanoethylamino)benzonitrile analogs, which are structurally similar to the titular compound. researchgate.net The reaction, when treated with a strong base like tert-Butyllithium (t-BuLi) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C), yields 4-aminoquinoline-3-carbonitriles in moderate amounts. researchgate.net

Table 1: Conditions for Thorpe-Ziegler Cyclization of Cyanoethylamino)benzonitrile Analogs researchgate.net

Reactant Base Solvent Temperature Product

Formation of Quinoline and Related Heterocyclic Scaffolds

The Thorpe-Ziegler cyclization of this compound and its analogs is a direct and efficient route to constructing 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds. researchgate.net These quinoline derivatives are valuable building blocks in organic synthesis due to their vicinal amino and cyano groups, which can function as enaminonitrile moieties for further ring constructions. researchgate.net

Alternative pathways to quinoline scaffolds often start from related benzonitrile precursors. One such method involves the reaction of 2-aminobenzonitriles with ynones in the presence of a base. cardiff.ac.uk This transition-metal-free, one-pot reaction proceeds through a sequential aza-Michael addition followed by intramolecular annulation to afford multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.uk Another approach involves a two-step process starting from 2-aminobenzonitrile. First, condensation with aliphatic aldehydes or ketones in the presence of a base like sodium hydroxide yields imine derivatives. connectjournals.comresearchgate.net These intermediates then undergo intramolecular cyclization with a strong base such as potassium tert-butoxide (t-BuOK) to furnish 4-aminoquinoline (B48711) derivatives. connectjournals.comresearchgate.net

The synthesis of quinolines is of significant interest due to their prevalence in biologically active compounds and industrial materials, including antimalarial drugs and organic light-emitting diodes. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanism of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. Investigations have focused on identifying the sequence of bond-forming events, the nature of transient intermediates, and the factors controlling the reaction rate.

Elucidation of Rate-Determining Steps

While specific kinetic data for the cyclization of this compound is not extensively detailed, mechanistic studies of related reactions provide significant insights. For the general Thorpe reaction, computational studies suggest that the initial nucleophilic attack of the carbanion on the second nitrile group represents the highest energy barrier, making it the likely rate-determining step. mdpi.com

In the synthesis of 4-aminoquinolines from 2-aminobenzonitriles and ynones, control experiments have established the reaction sequence. These experiments confirmed that the initial aza-Michael addition of the amine to the ynone occurs before the final cyclization step. cardiff.ac.uk This suggests that the nucleophilic attack of the amine is a critical early step in the reaction cascade. In related condensation reactions to form dyes, kinetic studies have similarly identified the nucleophilic attack of a free amine on a carbonyl group as the rate-determining step. researchgate.net Based on these related systems, it is probable that for the Thorpe-Ziegler cyclization of this compound, the intramolecular nucleophilic attack of the carbanion on the benzonitrile group is the rate-limiting event.

Identification of Reaction Intermediates

The identification of transient intermediates is key to confirming proposed reaction pathways. In the classic Thorpe-Ziegler mechanism, the primary intermediates are the initial carbanion formed after deprotonation and the subsequent cyclic imine anion, which rapidly tautomerizes to the final enamine product. mdpi.com

For the synthesis of quinolines from 2-aminobenzonitriles and ynones, a detailed mechanistic pathway proposes the formation of specific intermediates. cardiff.ac.uk After the initial aza-Michael addition, a reactive enolic-allene species (Intermediate A) is generated. This species then undergoes C-cyclization to produce an unstable quinoline-4(1H)-imine intermediate (Intermediate B), which subsequently aromatizes to the final 4-aminoquinoline product. cardiff.ac.uk The instability of Intermediate B was highlighted by an experiment where its potential for retro-cyclization and retro-aza-Michael addition could explain the failure of certain substrates to yield the desired product. cardiff.ac.uk

In other synthetic routes to quinolines starting from 2-aminobenzonitrile, imines have been successfully isolated and characterized as stable intermediates. connectjournals.comresearchgate.net These imines are formed in the first step and then cyclized in a separate, subsequent step to yield the quinoline ring system. connectjournals.comresearchgate.net The direct trapping and spectroscopic analysis of reaction intermediates, for instance by using techniques like rapid-freeze-quench (RFQ) EPR spectroscopy in related enzyme-catalyzed nitrile reactions, provides a powerful, though experimentally challenging, method for confirming the existence of proposed transient species. marquette.edu

Table 2: Proposed Intermediates in Quinoline Synthesis Pathways

Pathway Starting Materials Proposed Intermediates Reference
Thorpe-Ziegler Cyclization Dinitriles (e.g., this compound) Carbanion, Cyclic imine anion mdpi.com
Annulation of Ynones 2-Aminobenzonitriles and Ynones Enolic-allene, Quinoline-4(1H)-imine cardiff.ac.uk

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentresearchgate.net

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

1H NMR and 13C NMR Spectroscopic Analysisresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules like 4-(2-Cyanoethylamino)benzonitrile. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring environments through chemical shifts, integration, and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

In the ¹³C NMR spectrum, the carbon atom of the cyano group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. rsc.org The carbon atoms of the benzene (B151609) ring would also display distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing cyano group. The two methylene (B1212753) carbons of the cyanoethyl group would also be distinguishable.

A comprehensive analysis of both ¹H and ¹³C NMR spectra would allow for the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5100 - 150
-NH- ProtonVariable-
-CH₂-N-3.0 - 4.040 - 50
-CH₂-CN2.5 - 3.515 - 25
-C≡N Carbon-115 - 125

Note: These are estimated ranges and the actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

To further resolve complex structural features and confirm assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments would establish the connectivity between adjacent protons, for example, confirming the coupling between the two methylene groups in the cyanoethyl chain.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the methylene carbons.

HMBC spectroscopy would reveal long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial in confirming the connection of the cyanoethylamino group to the benzonitrile (B105546) ring by showing correlations between the protons of the methylene group adjacent to the nitrogen and the aromatic carbons.

While specific 2D NMR data for this compound was not found, the application of these techniques is standard practice for the complete structural elucidation of novel or complex organic compounds.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Dynamicsmdpi.comresearchgate.net

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the key functional groups that would exhibit characteristic vibrational frequencies include:

C≡N (Nitrile) stretch: This would appear as a sharp, intense band in the region of 2220-2260 cm⁻¹ in the FTIR spectrum.

N-H (Secondary Amine) stretch: A moderate absorption would be expected in the range of 3300-3500 cm⁻¹.

C-H (Aromatic and Aliphatic) stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C (Aromatic) stretches: These would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N stretch: This vibration would be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C≡N and C=C bonds. The combination of FTIR and Raman data allows for a more complete picture of the vibrational landscape of the molecule. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. sigmaaldrich.cn

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (-C≡N)Stretching2220 - 2260
Secondary Amine (-NH-)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-NStretching1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysismdpi.com

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides insights into the extent of conjugation and the presence of chromophores.

In this compound, the benzonitrile moiety acts as a chromophore. The presence of the amino group, an electron-donating group, and the cyano group, an electron-withdrawing group, on the same aromatic ring leads to an extended π-conjugated system. This results in a charge-transfer character to the electronic transitions.

The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The position of the absorption maximum (λ_max) is sensitive to the electronic nature of the substituents and the solvent polarity. The presence of the amino group is likely to cause a red shift (bathochromic shift) in the absorption compared to unsubstituted benzonitrile. nist.gov The spectra of related compounds show that the electronic transitions are well-separated, allowing for both qualitative and quantitative analysis. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactionsmdpi.comchemicalbook.com

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the benzonitrile ring.

The conformation of the cyanoethylamino substituent relative to the aromatic ring.

The precise bond lengths and angles of all atoms in the molecule.

Crystal Packing and Hydrogen Bonding Networksmdpi.comchemicalbook.com

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular forces, including van der Waals interactions and, crucially for this molecule, hydrogen bonding.

The presence of a secondary amine (N-H) group as a hydrogen bond donor and a nitrile (C≡N) group as a hydrogen bond acceptor suggests that hydrogen bonding plays a significant role in the crystal structure of this compound. It is likely that intermolecular N-H···N≡C hydrogen bonds are formed, linking adjacent molecules into chains or more complex networks. goettingen-research-online.denih.gov The study of similar aminobenzonitriles has shown the importance of such hydrogen bonding in defining the crystal structure. goettingen-research-online.de The specific geometry and strength of these hydrogen bonds would be determined from the crystallographic data.

Table 3: Summary of Spectroscopic and Crystallographic Techniques

Technique Information Obtained
¹H and ¹³C NMRConnectivity, chemical environment of H and C atoms
2D NMR (COSY, HSQC, HMBC)Detailed structural connectivity and assignments
FTIR and Raman SpectroscopyPresence of functional groups, molecular vibrations
UV-Vis SpectroscopyElectronic transitions, conjugation
X-ray CrystallographyPrecise 3D structure, bond lengths, bond angles, crystal packing, hydrogen bonding

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, mass spectrometry would confirm its molecular weight and provide valuable information about its connectivity and the relative stability of its different parts. The molecular formula of this compound is C₁₁H₁₀N₃. Its exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure.

While a specific experimental mass spectrum for this compound is not available, the fragmentation would likely proceed through characteristic pathways for aromatic nitriles and secondary amines.

Table 2: Predicted Molecular Ion and Potential Fragments in the Mass Spectrum of this compound

m/z ValueIon/FragmentDescription
[M]⁺˙[C₁₁H₁₀N₃]⁺˙The molecular ion.
[M - H]⁺[C₁₁H₉N₃]⁺Loss of a hydrogen atom.
[M - CH₂CN]⁺[C₉H₈N₂]⁺˙Loss of the cyanoethyl radical, a common fragmentation for N-substituted cyanoethyl compounds.
[M - C₂H₃N]⁺[C₉H₇N₂]⁺Loss of the elements of acetonitrile (B52724) via rearrangement.
[C₇H₅N]⁺˙Benzonitrile radical cationFragmentation leading to the stable benzonitrile core.
[C₆H₄CN]⁺Cyanophenyl cationA common fragment in substituted benzonitriles.

Note: This table represents predicted fragmentation patterns based on the structure of this compound. The relative intensities of these peaks would depend on the specific ionization method and energy used.

Density Functional Theory (DFT) Calculations for Electronic Structure and ReactivityDFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules.derpharmachemica.comSuch calculations would provide insight into the molecule's stability, reactivity, and vibrational properties. Typically, a functional like B3LYP and a basis set such as 6-311+G(d,p) are employed for these studies.derpharmachemica.com

Geometry Optimization and Global Reactivity ParametersThis subsection would have presented the optimized 3D structure of this compound, detailing its bond lengths and angles as determined by DFT. From this optimized geometry, global reactivity descriptors, which predict the chemical behavior of the molecule, would be calculated.

Table 1: Hypothetical Global Reactivity Parameters

Parameter Definition Predicted Value
Chemical Hardness (η) Resistance to change in electron distribution. Data not available
Electronegativity (χ) The power to attract electrons. Data not available
Chemical Potential (μ) The escaping tendency of electrons from a stable system. Data not available
Electrophilicity Index (ω) The energy lowering due to maximal electron flow. Data not available

| Softness (S) | The reciprocal of hardness, indicating high polarizability. | Data not available |

Theoretical Studies on Excited States and Photochemical PropertiesThis section would focus on the molecule's behavior upon absorbing light. Theoretical studies, often using Time-Dependent DFT (TD-DFT), would predict the electronic absorption spectrum (UV-Vis) and explore the nature of its excited states.frontiersin.orggrowingscience.comFor similar molecules like DMABN, such studies have revealed complex photochemical behaviors, including dual fluorescence arising from different excited-state geometries (e.g., locally excited vs. twisted intramolecular charge transfer states).nih.govdiva-portal.orgAn analogous investigation would be necessary to understand the photophysics of this compound.

In-depth Computational Analysis of this compound

A comprehensive examination of the theoretical and computational studies focused on the electronic and structural properties of this compound is currently limited within publicly accessible scientific literature. The following sections outline the established theoretical frameworks that would be applied to investigate this specific molecule, drawing parallels from research on analogous compounds.

Computational and Theoretical Studies on 4 2 Cyanoethylamino Benzonitrile

Computational chemistry provides powerful tools to investigate the electronic structure, spectroscopic properties, and excited-state dynamics of molecules like 4-(2-Cyanoethylamino)benzonitrile. These theoretical approaches are essential for interpreting experimental data and predicting molecular behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the excited-state properties of many-electron systems. It is an extension of Density Functional Theory (DFT), which is a widely used method for calculating the electronic structure of molecules in their ground state. TD-DFT is particularly useful for predicting electronic absorption spectra and understanding the nature of electronic transitions.

For a molecule like this compound, TD-DFT calculations could elucidate the energies and characteristics of its excited states. This would involve determining the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations are crucial for interpreting experimental UV-Vis spectra. While specific TD-DFT studies on this compound are not readily found, research on similar donor-acceptor benzonitrile (B105546) derivatives, such as 4-dimethylaminobenzonitrile (DMABN), has extensively used TD-DFT to investigate their complex photophysics. nih.gov These studies often explore how the choice of functional and basis set impacts the accuracy of the calculated excitation energies and the description of charge-transfer states. growingscience.com

Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor molecules, where upon photoexcitation, an electron is transferred from the electron-donating part of the molecule to the electron-accepting part. In this compound, the amino group acts as the electron donor and the benzonitrile moiety serves as the electron acceptor.

The most prominent model used to describe ICT in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov This model proposes that after initial excitation to a locally excited (LE) state, the molecule undergoes a conformational change, involving the twisting of the donor group relative to the acceptor moiety. This twisting leads to a highly polar charge-separated state, which is often responsible for a red-shifted fluorescence band in polar solvents. nih.gov

Computational studies on related molecules like DMABN have been instrumental in exploring the potential energy surfaces of the ground and excited states to understand the mechanism of ICT. nih.govnih.gov These studies investigate the energy barriers for the twisting motion and the relative energies of the LE and TICT states. For this compound, a key research question would be how the cyanoethyl group on the amine influences the geometry and energetics of the ICT process compared to the methyl groups in DMABN.

Parameter Description Relevance to this compound
Dihedral Angle The angle between the plane of the amino group and the plane of the phenyl ring.A key coordinate in the TICT model; its change upon excitation would be studied.
Excitation Energy The energy difference between the ground and excited states.Determines the wavelength of light absorbed and emitted.
Dipole Moment A measure of the separation of positive and negative charges in the molecule.A significant increase in the dipole moment upon excitation is a hallmark of ICT.
Charge Distribution The distribution of electron density across the molecule.Analysis of charge distribution in the ground and excited states reveals the extent of charge transfer.

This table represents the typical parameters investigated in computational studies of ICT in donor-acceptor molecules. Specific values for this compound are not available in the cited literature.

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data. For this compound, theoretical modeling could provide insights into its vibrational and electronic spectra.

Quantum chemical calculations, such as those based on DFT, can be used to predict the infrared (IR) and Raman spectra of the molecule. This involves calculating the vibrational frequencies and their corresponding intensities. Comparing the predicted spectra with experimental data can help in the assignment of vibrational modes to specific molecular motions. Studies on other benzonitrile derivatives have demonstrated good agreement between theoretical and experimental vibrational spectra. nih.gov

Predictive modeling of electronic spectra, primarily using TD-DFT, allows for the simulation of UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths of the lowest-lying electronic transitions, one can generate a theoretical spectrum that can be compared with experimental measurements. This comparison is crucial for validating the computational methodology and for understanding the nature of the electronic transitions (e.g., local excitations vs. charge-transfer excitations).

Nuclear Quantum Effects (NQEs) arise from the quantum mechanical nature of atomic nuclei, such as zero-point energy and tunneling. These effects can be particularly important for light atoms like hydrogen and can influence the structure, dynamics, and spectroscopic properties of molecules.

For this compound, NQEs could potentially affect the vibrational frequencies, particularly those involving the N-H bond and the C-H bonds of the ethyl group. Path-integral molecular dynamics (PIMD) simulations are a powerful tool to investigate NQEs. These simulations treat the nuclei as quantum particles and can provide a more accurate description of molecular properties compared to classical molecular dynamics.

While specific studies on the NQEs in this compound are absent from the literature, research on other organic molecules has shown that NQEs can influence properties like bond lengths, vibrational spectra, and reaction rates. Investigating NQEs in this molecule would provide a more complete understanding of its behavior at a fundamental level.

Applications of 4 2 Cyanoethylamino Benzonitrile in Materials Science and As Advanced Synthetic Building Blocks

Utilization in the Construction of Complex Heterocyclic Systems

The cyano and amino functionalities of 4-(2-Cyanoethylamino)benzonitrile provide reactive sites for intramolecular cyclization and condensation reactions, making it an excellent starting material for various heterocyclic compounds.

The compound serves as a valuable building block for synthesizing quinoline (B57606) and pyrimidine (B1678525) scaffolds, which are core structures in many pharmacologically active molecules.

Quinoline Derivatives: A convenient method for synthesizing 4-aminoquinoline-3-carbonitriles involves the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogs. researchgate.net This reaction, typically using a strong base like t-BuLi, transforms the open-chain precursor into the fused heterocyclic quinoline system. researchgate.net These resulting 4-aminoquinoline-3-carbonitriles are attractive building blocks themselves due to their vicinal amino and cyano groups, which can act as enaminonitrile moieties for further ring construction. researchgate.net Another approach involves the base-promoted reaction of 2-aminobenzonitriles with ynones, which proceeds through an aza-Michael addition followed by intramolecular annulation to yield polysubstituted 4-aminoquinolines. cardiff.ac.uk

Pyrimidine Derivatives: The aminobenzonitrile core is instrumental in building pyrimidine rings. For example, 4-aminobenzonitrile (B131773) can be reacted with other reagents to form novel pyrimidine derivatives. chemijournal.comajol.info An efficient, two-step approach involves reacting 4-aminobenzonitrile with 2-(methylthio)pyrimidin-4-ol (B48172) to generate an intermediate, which is then further reacted to produce a key precursor for the HIV drug Rilpivirine. chemijournal.com These synthetic routes are often designed to be cost-effective and produce high yields, making them suitable for large-scale production. chemijournal.com

Table 2: Synthesis of Heterocyclic Systems from Aminobenzonitrile Precursors

PrecursorReagentsProduct ClassKey Reaction TypeReference
2-(Cyanoethylamino)benzonitrile analogst-BuLi in THF4-Aminoquinoline-3-carbonitrilesThorpe-Ziegler Cyclization researchgate.net
2-AminobenzonitrilesYnones, KOtBuPolysubstituted 4-AminoquinolinesAza-Michael Addition / Annulation cardiff.ac.uk
4-Aminobenzonitrile2-(Methylthio)pyrimidin-4-olPyrimidine DerivativesCondensation / Substitution chemijournal.com
4-Aminobenzonitrile2,5-DimethoxytetrahydrofuranPyrrole-linked PyrimidinesCondensation / Cyclization ajol.info

The heterocyclic systems derived from this compound can be further elaborated into more complex polycyclic aromatic hydrocarbons (PAHs). PAHs are of interest for their potential use as organic semiconductors in materials science. acs.org

The 4-aminoquinoline-3-carbonitriles, synthesized as described previously, are particularly useful for building larger polycyclic structures. researchgate.net For instance, functionalized benzo[h]quinolines, which are a class of PAHs, can be synthesized in a one-pot approach from benzonitriles and diynones. nih.gov This method is atom- and step-economical, demonstrating a practical route to complex molecules that have applications in synthetic and pharmaceutical chemistry. nih.gov

Advanced Derivatization for Specialized Chemical Entities

Beyond materials science, this compound and its parent compound, 4-aminobenzonitrile, are platforms for creating highly specialized molecules with specific biological activities. The synthesis of complex derivatives often involves multi-step reaction sequences to build molecules designed to interact with biological targets.

For example, a series of novel dual A2A/A2B adenosine (B11128) receptor antagonists were designed and synthesized based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov These compounds were developed for potential use in cancer immunotherapy. The synthesis involved coupling a pyrimidine intermediate with other fragments to create complex molecules with targeted biological activity. nih.gov In another study, new pyrimidine and pyrimidopyrimidine analogs were synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile and evaluated for cytotoxic, antimicrobial, and anti-inflammatory activities, demonstrating the platform's utility in medicinal chemistry. nih.gov

Engineering of Novel Organic Scaffolds with Tunable Properties

The unique molecular architecture of this compound, featuring both an electron-donating secondary amine group and an electron-withdrawing nitrile (cyano) group on a benzene (B151609) ring, establishes it as a quintessential "push-pull" chromophore. This inherent electronic asymmetry makes it a highly valuable building block for the engineering of novel organic scaffolds with tunable properties, particularly in the realm of nonlinear optics (NLO). The ability to modify and integrate this molecule into larger polymeric or supramolecular structures allows for the precise control over the material's response to external stimuli, such as electric fields.

The principle behind the utility of this compound in creating tunable materials lies in its significant molecular hyperpolarizability. This property is a measure of a molecule's ability to exhibit a nonlinear optical response when subjected to a strong electric field, such as that from a laser. In push-pull systems, the intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (cyano group) upon excitation is the primary origin of the high NLO response.

Researchers have successfully incorporated similar push-pull azobenzene (B91143) derivatives into methacrylic polymers. researchgate.net The resulting side-chain polymers exhibit tunable third-order non-resonant NLO properties. The magnitude of the nonlinear refractive index and the nonlinear absorption coefficient can be modulated by altering the strength of the electron-acceptor group and the concentration of the NLO-active chromophore within the polymer matrix. researchgate.net This demonstrates that by polymerizing monomers containing a this compound moiety, one could similarly engineer organic scaffolds where the NLO properties are tunable.

The tunability of these organic scaffolds can be achieved through several strategies:

Copolymerization: By copolymerizing functionalized monomers containing the this compound core with other monomers, the density of the NLO-active units in the resulting polymer can be controlled. This, in turn, allows for the fine-tuning of the macroscopic NLO properties of the material.

Post-Polymerization Modification: Chemical modifications to the polymer scaffold after its synthesis can also be used to tune its properties. For instance, reactions at the secondary amine of the cyanoethylamino group could introduce different functionalities, altering the electronic properties of the push-pull system.

The following table summarizes the potential for tuning the properties of organic scaffolds based on the incorporation of push-pull benzonitrile (B105546) derivatives, which is applicable to scaffolds engineered from this compound.

Type of Organic Scaffold Tunable Property Method of Tuning Potential Application
Side-chain PolymersThird-order nonlinear optical susceptibility (χ⁽³⁾)Varying the ratio of NLO-active monomers in copolymers researchgate.netOptical switching, data storage researchgate.net
Porphyrin-based systemsMolecular first hyperpolarizability (β)Altering the acceptor group on the porphyrin core nih.govOptical power limiting researchgate.net
Benzothiadiazole DerivativesFluorescence quantum yield and solvatochromismModification of the donor and acceptor units researchgate.netFluorescent sensors, cell imaging researchgate.net

This table is generated based on research on analogous push-pull systems and illustrates the potential for tuning scaffolds based on this compound.

In essence, this compound serves as a versatile and powerful building block for the bottom-up design of advanced functional materials. Its inherent push-pull electronic structure, combined with the facility of incorporating it into larger organic scaffolds, provides a clear pathway for the development of materials with precisely engineered and tunable properties for a variety of applications in materials science.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions

The principal academic contribution of compounds within the (cyanoethylamino)benzonitrile family lies in their utility as versatile building blocks in heterocyclic synthesis. Research has demonstrated that these compounds are key precursors for constructing more complex and medicinally relevant scaffolds.

Specifically, a convenient method has been developed for the synthesis of 2-(cyanoethylamino)benzonitrile analogs. This is achieved through the selective mono-N-alkylation of substituted anthranilonitriles with 3-bromopropanenitrile. researchgate.net These resulting benzonitriles are not merely synthetic endpoints but are crucial intermediates. Through a Thorpe-Ziegler cyclization, these molecules are transformed into 4-aminoquinoline-3-carbonitriles. researchgate.net Quinoline (B57606) scaffolds are of immense interest in medicinal chemistry due to their presence in numerous biologically active compounds and pharmaceuticals. researchgate.netcardiff.ac.uk The vicinal amino and cyano groups in the resulting quinolines, which originate from the (cyanoethylamino)benzonitrile structure, function as an enaminonitrile moiety, making them attractive for further ring construction and the synthesis of larger polycyclic systems. researchgate.net

The academic significance of 4-(2-Cyanoethylamino)benzonitrile and its isomers is therefore rooted in their demonstrated role in facilitating access to valuable heterocyclic systems.

Unexplored Research Avenues and Challenges

Despite its utility as a synthetic intermediate, many aspects of this compound remain largely unexplored. Future research should be directed toward understanding the intrinsic properties of the molecule itself, rather than viewing it solely as a stepping stone.

Unexplored Research Avenues:

Photophysical and Electronic Properties: The photophysical properties of many benzonitrile (B105546) derivatives have led to their use in applications like organic light-emitting diodes (OLEDs). rsc.org The specific photoluminescence, charge transport, and potential thermally activated delayed fluorescence (TADF) properties of this compound have not been investigated.

Biological Activity Screening: The nitrile group is a recognized pharmacophore present in numerous approved drugs. nih.gov While its derivatives (aminoquinolines) are studied for biological activity, this compound itself has not been systematically screened for potential bioactivity, such as enzyme inhibition or receptor binding. For instance, various substituted benzonitriles are known to be inhibitors of the aromatase enzyme. nih.gov

Coordination Chemistry: The presence of multiple nitrogen atoms (amine and two nitriles) suggests potential as a ligand for metal complexes. The coordination chemistry of this compound is an entirely unexplored field, which could lead to new catalysts or functional materials.

Research Challenges:

Synthetic Optimization: Current synthetic methods for related (cyanoethylamino)benzonitriles provide moderate to good yields, but some substrates fail to produce the desired quinoline product after cyclization. researchgate.net A significant challenge lies in optimizing reaction conditions to improve yields and broaden the substrate scope.

Regioselectivity: The molecule possesses multiple reactive sites. A key challenge is to control the regioselectivity of further functionalization, for example, to selectively react at the amino group, the aromatic ring, or one of the two distinct nitrile groups.

Metabolic Stability: For any potential pharmaceutical application, understanding the metabolic fate of the cyanoethyl group is crucial. While aromatic nitriles are often stable, alkylnitriles can potentially be metabolized to release cyanide. nih.gov Investigating the metabolic stability of the compound would be a critical challenge to address before any medicinal chemistry exploration.

Potential for Development of New Methodologies and Applications

The structural motifs within this compound suggest significant potential for the development of both new synthetic methodologies and novel applications.

New Methodologies:

Catalytic Synthesis: The current synthesis involves strong bases like potassium t-butoxide (t-BuOK) and organolithium reagents (t-BuLi). researchgate.net A future direction would be the development of transition-metal-catalyzed or base-promoted methods for the synthesis of both the parent compound and its subsequent cyclization products, which could offer milder reaction conditions and improved functional group tolerance. cardiff.ac.uk

Flow Chemistry: For industrial-scale synthesis, developing a continuous flow process for the N-alkylation and subsequent cyclization could offer better control over reaction parameters, improve safety, and potentially increase yields.

Photochemical Synthesis: Photochemical strategies are emerging for complex syntheses, including nitrogen fixation to produce benzonitriles. researchgate.net Exploring photochemical routes to this compound could represent a novel and sustainable synthetic methodology.

Potential Applications:

Materials for Optoelectronics: Donor-acceptor fluorinated benzonitrile compounds have shown promise as multifunctional materials exhibiting both TADF and mechanofluorochromic properties for use in OLEDs. rsc.org The donor (amino) and acceptor (benzonitrile) components of this compound make it a candidate for investigation in this area.

Precursors for Anticancer Agents: Benzylidenemalononitrile derivatives have been evaluated for their anticancer properties. nih.gov The reactive nature of this compound could allow for its derivatization into similar structures for biological evaluation.

Functional Dyes: The chromophoric benzonitrile system coupled with an amino group suggests that the molecule could serve as a scaffold for developing new solvatochromic or electrochromic dyes.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, bridging synthetic chemistry with materials science, medicinal chemistry, and computational chemistry.

Chemistry and Materials Science: A collaborative effort between synthetic chemists and materials scientists could explore the potential of this molecule and its derivatives in advanced materials. This includes synthesizing a library of related compounds and systematically studying their photophysical properties, solid-state packing, and performance in electronic devices like OLEDs. rsc.org

Chemistry and Biology/Medicinal Chemistry: The nitrile group is a key component in drugs targeting a range of conditions, from diabetes to cancer. nih.gov An interdisciplinary project could involve synthesizing derivatives of this compound and screening them for activity against various biological targets. This would require collaboration with biochemists and pharmacologists. The compound could serve as an intermediate for compounds targeting interleukin-8 (IL-8) mediated diseases. google.com

Experimental and Computational Chemistry: Computational studies can provide significant insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could predict its electronic structure, photophysical properties, and reaction mechanisms. This computational work can guide experimental efforts, for example, in predicting the most likely sites for electrophilic or nucleophilic attack, thereby accelerating the development of new reactions and applications. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Cyanoethylamino)benzonitrile, and what reaction conditions optimize yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-aminobenzonitrile with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes:

  • Catalyst selection : Use phase-transfer catalysts to enhance reactivity.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
  • Temperature control : Moderate heating (60–80°C) balances yield and side-product formation.
    For derivatives, modifications like introducing electron-withdrawing groups may require adjusted stoichiometry or protective groups .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

Technique Key Parameters Application Example Reference
¹H/¹³C NMR Chemical shifts (δ ppm), coupling constantsConfirm cyanoethylamino substitution and aromatic protons
FT-IR Peaks at ~2220 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (N-H stretch)Validate functional groups
HRMS Exact mass (m/z)Verify molecular ion and fragmentation patterns
UV-Vis λₐ₆ₛ in polar solventsAssess electronic transitions for TADF applications

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption.
  • Waste disposal : Neutralize with dilute NaOH before disposal to mitigate cyanide release risks .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • Cross-validation : Use complementary techniques (e.g., 2D NMR for ambiguous ¹H signals).
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to resolve aggregation-induced shifts .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
  • Contamination checks : Analyze by HPLC-MS to rule out impurities .

Q. What strategies optimize this compound-based TADF materials for OLEDs?

Methodological Answer:

  • Donor-acceptor design : Attach electron-rich phenoxazine/carbazole groups to enhance charge transfer (e.g., as in derivatives).
  • Orbital alignment : Use DFT to ensure small ΔEₛᴛ (<0.3 eV) for efficient triplet harvesting.
  • Film morphology : Optimize vacuum deposition parameters (e.g., 0.1–0.3 Å/s) to minimize crystallization in emissive layers .

Q. How do solvent effects influence the photophysical properties of this compound-based fluorophores?

Methodological Answer:

  • Polarity-dependent shifts : In polar solvents (acetonitrile), observe bathochromic shifts due to stabilization of charge-transfer states.
  • Viscosity effects : Use time-resolved fluorescence to detect twisted intramolecular charge-transfer (TICT) states in low-viscosity solvents .
  • Quantitative analysis : Apply Lippert-Mataga plots to correlate Stokes shift with solvent polarity .

Q. How can computational chemistry predict reactivity in nucleophilic substitutions involving this compound?

Methodological Answer:

  • Frontier molecular orbitals (FMOs) : Calculate LUMO localization on the nitrile group to predict nucleophilic attack sites.
  • Transition state modeling : Use QM/MM simulations (e.g., Gaussian) to assess activation energies for SN2 pathways.
  • Experimental validation : Compare predicted reaction rates with kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

Data Contradiction Analysis Example
Issue : Conflicting NMR yields vs. HRMS purity in derivative synthesis.
Resolution :

Reproduce synthesis : Ensure reaction conditions (e.g., anhydrous DMF) are strictly followed.

Alternative purification : Use preparative HPLC instead of column chromatography to remove trace byproducts.

Isolate intermediates : Characterize each step to identify where degradation occurs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.